2-Bromobenzoyl cyanide

Descripción general

Descripción

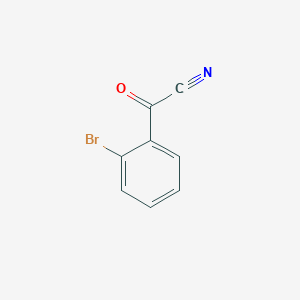

2-Bromobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

2-Bromobenzyl cyanide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

-

Acidic Hydrolysis :

In the presence of aqueous acid (e.g., HCl), 2-BBC hydrolyzes to form 2-bromophenylacetic acid (Fig. 1a). This reaction proceeds via protonation of the nitrile group, followed by nucleophilic attack by water and subsequent tautomerization . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of 2-bromophenylacetic acid, releasing ammonia as a byproduct .

Conditions :

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide in 2-BBC participates in palladium-mediated cyanation and coupling reactions.

Thermal Decomposition

2-BBC decomposes exothermically above 120°C, releasing toxic gases:

Safety Note : Decomposition is accelerated by metals (e.g., iron, copper), leading to violent reactions .

Reactions with Nucleophiles

The nitrile group undergoes nucleophilic additions, while the bromide enables substitution.

Nucleophilic Substitution:

-

Ammonolysis : Reacts with ammonia to form 2-bromobenzylamine (limited yield due to competing hydrolysis) .

-

Grignard Reagents : Adds organomagnesium compounds to the nitrile, forming ketones after workup .

Cyanide Displacement:

In the presence of palladium catalysts, the bromide is replaced by cyanide (see Section 2) .

Polymerization and Metal Interactions

2-BBC polymerizes in the presence of metals (e.g., Fe, Cu), forming insoluble polymeric residues. This reaction is attributed to radical intermediates generated by metal-induced homolytic cleavage of the C–Br bond .

Applications :

Oxidation:

-

Strong Oxidizers (e.g., HNO₃) : Violent reactions occur, generating toxic NOₓ and Br₂ gas .

-

Peroxides : Convert nitriles to amides, though this pathway is less common for 2-BBC .

Reduction:

Propiedades

Número CAS |

88562-26-9 |

|---|---|

Fórmula molecular |

C8H4BrNO |

Peso molecular |

210.03 g/mol |

Nombre IUPAC |

2-bromobenzoyl cyanide |

InChI |

InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |

Clave InChI |

ILFJVILOZNSZQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Br |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)C#N)Br |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.